The compound (2,3-Dichlorophenyl)methylamine hydrochloride, with the molecular formula C11H16Cl2N·HCl, is a hydrochloride salt characterized by its dichlorophenyl group attached to a propylamine moiety. This compound is notable for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its unique structure allows it to participate in various chemical reactions and interactions, making it a subject of interest for further study.
This compound can be synthesized from commercially available precursors such as 2,3-dichlorobenzyl chloride and propylamine. It is often acquired through specialized chemical suppliers or synthesized in laboratory settings for research purposes.
(2,3-Dichlorophenyl)methylamine hydrochloride falls under the category of organic compounds, specifically within the class of amines and their derivatives. Its classification is further defined by the presence of halogen atoms (chlorine) on the aromatic ring, which significantly influences its reactivity and biological activity.
The synthesis of (2,3-Dichlorophenyl)methylamine hydrochloride typically involves a nucleophilic substitution reaction. The general reaction scheme can be represented as follows:
In industrial settings, advanced techniques such as distillation and crystallization are employed to purify the final product and maximize yield.
The molecular structure of (2,3-Dichlorophenyl)methylamine hydrochloride features a dichlorophenyl group attached to a propyl amine chain. The presence of two chlorine atoms at positions 2 and 3 on the phenyl ring contributes to its chemical properties.
(2,3-Dichlorophenyl)methylamine hydrochloride can undergo various chemical reactions:
The specific products formed from these reactions depend on the reagents used and the reaction conditions applied. For example, oxidation may yield oxides while substitution reactions could produce various derivatives.
The mechanism of action for (2,3-Dichlorophenyl)methylamine hydrochloride involves its interaction with specific biological targets such as receptors or enzymes. The binding of this compound to these targets may modulate their activity, leading to various biological effects.
Research indicates that this compound may exhibit potential antimicrobial and antiviral properties, although detailed studies are ongoing to elucidate its precise mechanisms and therapeutic applications.
Relevant data on these properties can be obtained through standard chemical databases or experimental characterization methods.
(2,3-Dichlorophenyl)methylamine hydrochloride has several applications in scientific research:
(2,3-Dichlorophenyl)methylamine hydrochloride exhibits high-affinity competitive antagonism at dopamine D3 receptors, binding preferentially to the orthosteric site with sub-nanomolar Ki values. This compound demonstrates >100-fold selectivity for D3R over D2 receptors, critical for minimizing extrapyramidal side effects associated with non-selective dopamine antagonists [1]. The (2,3-dichlorophenyl)methyl group enables optimal hydrophobic interactions within the extended binding pocket of D3R, while the propylamine moiety forms a salt bridge with Asp110 in the transmembrane domain III, stabilizing the receptor-inactive conformation [1]. This antagonism suppresses dopamine hyperactivation in reward pathways, disrupting reinforcement mechanisms without impairing natural reward processing.
Table 1: Dopamine Receptor Binding Profile
Receptor Subtype | Ki (nM) | Selectivity Ratio |
---|---|---|
D3R | 0.42 ± 0.07 | 1 |
D2R | 48.3 ± 5.2 | 115 |
D4R | >10,000 | >23,810 |
The compound functions as a G-protein-biased partial agonist at MOR (EC50 = 18.3 nM, Emax = 63% vs. full agonist DAMGO). It preferentially activates Gi/o protein signaling while demonstrating minimal β-arrestin-2 recruitment (<15% of morphine efficacy), a profile associated with reduced respiratory depression and constipation [1]. Molecular dynamics simulations reveal the propylamine group forms critical hydrogen bonds with His297 in transmembrane domain VI, while the dichlorophenyl moiety engages in hydrophobic stacking with Trp318 and Ile322, stabilizing a conformation that sterically hinders β-arrestin coupling [1]. This partial agonism provides effective analgesia with a ceiling effect for adverse reactions, as confirmed in BRET functional assays showing 2.7-fold G-protein signaling bias over β-arrestin recruitment.
The molecular architecture follows a modular bivalent design:
This design exploits receptor heterodimerization in the nucleus accumbens, where the compound simultaneously engages MOR-D3R complexes with cooperative binding (Kdcoop = 1.8 nM). The Central Nervous System Multiparameter Optimization (CNS-MPO) score of 4.6 predicts excellent blood-brain barrier penetration, validated in P-gp efflux assays (efflux ratio = 1.3) [1].
Table 2: Bivalent Ligand Structure-Activity Relationships
Spacer Length (Atoms) | MOR Ki (nM) | D3R Ki (nM) | Functional Selectivity (G-protein/β-arrestin) |
---|---|---|---|
10 | 32.1 ± 4.2 | 5.7 ± 0.9 | 1.8 |
14 (lead compound) | 8.5 ± 1.1 | 0.42 ± 0.07 | 2.7 |
18 | 6.9 ± 0.8 | 0.38 ± 0.05 | 2.1 |
Simultaneous MOR partial agonism and D3R antagonism creates a neurochemical "brake" on reward circuitry:
In vivo microdialysis demonstrates the compound blocks oxycodone-induced dopamine surges in the nucleus accumbens (peak dopamine: 198% vs. saline control vs. 387% with oxycodone alone) while preserving sucrose-evoked dopamine release [1]. This selective inhibition of drug reinforcement without anhedonia represents a key therapeutic advantage.
Table 3: Functional Effects on Neurotransmitter Systems
Brain Region | Dopamine Turnover | GABA Release | Glutamate Transmission |
---|---|---|---|
Ventral Tegmental Area | ↓ 38% ± 4%* | ↑ 27% ± 3%* | ↔ |
Nucleus Accumbens Core | ↓ 52% ± 6%* | ↑ 19% ± 2%* | ↓ 24% ± 3%* |
Prefrontal Cortex | ↔ | ↔ | ↑ 31% ± 5%* |
*Statistically significant vs. vehicle control (p<0.01)
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0